![molecular formula C8H9BO3 B1340029 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- CAS No. 174671-92-2](/img/structure/B1340029.png)
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy-
Overview
Description
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- (2,1-Bzox) is a five-membered heterocyclic compound that has a wide range of applications in the fields of science and medicine. It is a versatile compound that can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals.
Scientific Research Applications
Medicinal Chemistry
Benzoxaborole, as a versatile scaffold, plays important roles in organic synthesis, molecular recognition, and supramolecular chemistry . It is also a privileged structure in medicinal chemistry due to its desirable physicochemical and drug-like properties .
Antifungal Applications
Benzoxaboroles have been widely applied as antifungal agents . For instance, the compound 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690) has been discovered for the potential treatment of Onychomycosis .
Antibacterial Applications
Benzoxaboroles have also been used as antibacterial agents . They have been found to inhibit synthetases, which are essential for bacterial growth .
Antiviral Applications
Benzoxaboroles have shown potential as antiviral agents . They have been used in the synthesis of novel benzoxaborole anti-inflammatory agents (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis .
Anti-parasite Applications
Benzoxaboroles have been applied as anti-parasite agents . For example, chalcone-benzoxaborole hybrid molecules have been developed as potent antitrypanosomal agents .
Anti-inflammatory Applications
Benzoxaboroles have been used as anti-inflammatory agents . They have been used in the design and synthesis of boron-containing PDE4 inhibitors for potential dermatologic anti-inflammatory application .
Molecular Recognition
Benzoxaboroles can bind hydroxyl compounds and thus can be applied as molecular receptors for sugars and glycoconjugates .
Organic Synthesis
Benzoxaboroles are used as building blocks and protecting groups in organic synthesis . They have exceptional properties and wide applications .
properties
IUPAC Name |
1-hydroxy-5-methoxy-3H-2,1-benzoxaborole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCBZHBKJDEYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474361 | |
Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |
CAS RN |
174671-92-2 | |
Record name | 2,1-Benzoxaborole, 1,3-dihydro-1-hydroxy-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80474361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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